4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-(2-pyridinyl)pyrimidine
Description
4-[4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]-2-(2-pyridinyl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a 4-(2,5-dimethylpyrrolyl)phenyl group at the 4-position and a 2-pyridinyl group at the 2-position. Its molecular formula is C21H18N4, with a molar mass of 326.39 g/mol . This compound is part of a broader class of pyrimidine derivatives, which are often explored for applications in medicinal chemistry, agrochemicals, and materials science due to their tunable electronic and steric properties.
Properties
IUPAC Name |
4-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-2-pyridin-2-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4/c1-15-6-7-16(2)25(15)18-10-8-17(9-11-18)19-12-14-23-21(24-19)20-5-3-4-13-22-20/h3-14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAQZSWRTVBLGRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)C3=NC(=NC=C3)C4=CC=CC=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-(2-pyridinyl)pyrimidine typically involves multi-step organic reactions. One common method involves the initial formation of the pyrrole ring, followed by the attachment of the phenyl and pyrimidine rings through various coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-throughput screening and optimization techniques ensures efficient production while maintaining quality control.
Chemical Reactions Analysis
Types of Reactions
4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-(2-pyridinyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-(2-pyridinyl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-(2-pyridinyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-(2-pyridinyl)pyrimidine with analogous compounds, focusing on structural variations, substituent effects, and inferred properties.
Positional Isomerism: 2-Pyridinyl vs. 4-Pyridinyl Derivatives
A closely related compound, 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-(4-pyridinyl)pyrimidine (CAS 865658-64-6), differs only in the position of the pyridinyl substituent (4-pyridinyl instead of 2-pyridinyl). This positional isomerism alters the molecule’s electronic profile and steric interactions. For example:
- Electron distribution: The 4-pyridinyl group has a nitrogen atom para to the pyrimidine linkage, creating a symmetric electron-withdrawing effect.
- Biological activity : While direct activity data are unavailable for these isomers, studies on analogous pyridinyl-pyrimidine systems suggest that substituent position significantly impacts receptor binding and pharmacokinetics .
Thiazole- and Imidazole-Containing Analogues
Several compounds listed in the European Patent Application (2023) share structural motifs with the target molecule but incorporate distinct heterocycles. Examples include:
- 2-[6-[2-(3-Pyridinyl)-5-thiazolyl]-2-pyridinyl]-pyrimidine: Replaces the dimethylpyrrole-phenyl group with a thiazole-pyridine moiety. This substitution may improve solubility but reduce lipophilicity compared to the dimethylpyrrole group .
- Imidazo[4,5-b]pyridine derivatives (e.g., 2-(3-ethylsulfonyl-2-pyridyl)-3-methyl-6-(trifluoromethyl)imidazo[4,5-b]pyridine): Feature fused imidazole-pyridine systems with sulfonyl and trifluoromethyl groups. Functional impact: Fluorinated and sulfonyl groups increase metabolic stability and electron-withdrawing effects, making these compounds more resistant to oxidative degradation compared to the non-fluorinated target molecule .
Carboxamide and Indazole Derivatives
Compounds such as N-cyclopropyl-2-(3-pyridinyl)-2H-indazole-4-carboxamide and N-methylsulfonyl-6-[2-(3-pyridyl)thiazol-5-yl]pyridine-2-carboxamide highlight the role of carboxamide and indazole moieties:
- Indazole vs.
Biological Activity
4-[4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]-2-(2-pyridinyl)pyrimidine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 263.34 g/mol. The structure consists of a pyrimidine core substituted with a pyridine and a dimethylpyrrole group, which contributes to its biological activity.
Research indicates that this compound may enhance monoclonal antibody production in cell cultures. It has been shown to suppress cell growth while increasing glucose uptake and intracellular ATP levels, which are critical for cell metabolism during antibody production. Specifically, it affects the N-glycan profile of antibodies, which is essential for their therapeutic efficacy .
Biological Activities
The following sections summarize key findings related to the biological activities of this compound:
Antibody Production Enhancement
- Study Findings : The compound significantly increased monoclonal antibody production in recombinant Chinese hamster ovary (CHO) cells. It suppressed cell growth while enhancing glucose uptake and ATP levels, leading to improved productivity without compromising cell viability .
Structure-Activity Relationship (SAR)
- Key Components : The 2,5-dimethylpyrrole moiety was identified as a critical structural element that enhances productivity in cell cultures. Variations in this structure were tested to optimize the compound's effectiveness .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₉N₃ |
| Molecular Weight | 263.34 g/mol |
| CAS Number | 865658-67-9 |
| Primary Biological Activity | Monoclonal antibody production enhancement |
| Mechanism | Suppression of cell growth; increased glucose uptake; enhanced ATP levels |
Case Studies
- Monoclonal Antibody Production :
- Impact on Glycosylation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
